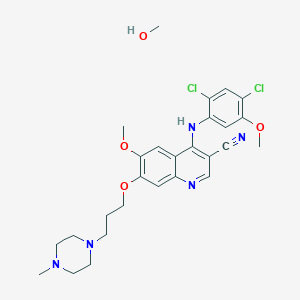![molecular formula C9H8N2O2S B15173112 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-37-4](/img/structure/B15173112.png)
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a heterocyclic compound that features both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common motif in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of catalytic cyclization and functional group compatibility, are likely to be employed.
化学反応の分析
Types of Reactions
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products
Oxidation: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted imidazole and furan derivatives.
科学的研究の応用
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is not well-documented. compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The furan ring may also contribute to the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
5-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
Uniqueness
5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to the presence of both imidazole and furan rings, which can confer a combination of biological activity and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
920536-37-4 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
5-[(5-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-6-4-10-9(11-6)14-8-3-2-7(5-12)13-8/h2-5H,1H3,(H,10,11) |
InChIキー |
WFUCARHAXBRQOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)SC2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)

![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)


![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)


![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
